molecular formula C7H15N B1194755 Cycloheptylamine CAS No. 5452-35-7

Cycloheptylamine

Cat. No. B1194755
CAS RN: 5452-35-7
M. Wt: 113.2 g/mol
InChI Key: VXVVUHQULXCUPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cycloheptylamine and related compounds can involve multiple strategies, including organocatalysis and intramolecular cyclopropanation. For example, cyclohexylamine, a closely related compound, was effectively used as an organocatalyst for the synthesis of 2-amino-4H-chromenes, indicating the potential pathways that might be adapted for cycloheptylamine synthesis (Mitragotri et al., 2023). Another synthesis method involves the Ti(II)-mediated intramolecular coupling, producing cyclopropylamines with novel and strained bicyclic structures, showcasing the diverse synthetic approaches applicable to cycloalkylamines (Cao et al., 1999).

Molecular Structure Analysis

Cycloheptylamine's molecular structure is defined by its cycloheptyl ring, a seven-membered cycloalkane, combined with an amine group (NH2), contributing to its basic nature. The ring structure imparts significant steric and electronic effects, influencing the compound's reactivity and physical properties. The cycloheptyl ring can undergo various chemical transformations, leading to a wide range of derivatives with diverse biological and chemical activities.

Chemical Reactions and Properties

Cycloalkylamines, including cycloheptylamine, participate in various chemical reactions, such as cyclopropanation, hydrogenation, and aromatic substitution. For instance, cyclopropylamines, which share structural similarities with cycloheptylamine, can be synthesized from α-chloroaldehydes, highlighting the versatility of cycloalkylamines in chemical synthesis (West et al., 2019).

Scientific Research Applications

  • Oxidative Deamination by Rabbit Liver Microsomes : Cycloheptylamine, along with cyclohexylamine and cyclopentylamine, undergoes oxidative deamination to form corresponding ketones in rabbit liver microsomes. This process is catalyzed by a microsomal cytochrome P-450-dependent monooxygenase system (Kurebayashi, Tanaka, & Yamaha, 1979).

  • Analytical Profiles in Psychoactive Substances : Cycloheptylamine has been identified in the analysis of psychoactive arylcyclohexylamines, demonstrating its presence in substances sold as "research chemicals" (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

  • Determination in Foodstuffs : A method involving the oxidation of cycloheptylamine to cyclohexylamine followed by derivatization has been developed for determining cyclamate sweetener in various food products. This showcases its role in food safety and quality analysis (Scotter et al., 2009).

  • Cytogenetic Studies : Cycloheptylamine's metabolite, cyclohexylamine, was found to induce chromosomal breaks in rats, suggesting potential cytogenetic effects (Legator, Palmer, Green, & Petersen, 1969).

  • Chromosomal Damaging Effect in Animals : Cycloheptylamine, when administered to Chinese hamsters, showed chromosome-damaging effects, indicating its potential impact on genetic stability (Van Went-de Vries et al., 1975).

  • Detection on Soil Surfaces : Cycloheptylamine has been detected on soil surfaces exposed to laboratory air, revealing its environmental presence and potential as a pollutant (Groenewold et al., 1996).

  • Quantification in Urine Samples : An HPLC method has been developed for quantifying cycloheptylamine in urine samples, demonstrating its relevance in medical and toxicological analysis (Casals et al., 1996).

  • Metabolic Studies : Cycloheptylamine was studied in rabbits and rats for its metabolism into various compounds, highlighting its metabolic pathways in different species (Benson & Spillane, 1977).

  • Cyclohexylamine Oxidase Characterization : The study of cyclohexylamine oxidase from Acinetobacter sp. YT-02, which degrades cycloheptylamine, provides insights into microbial degradation and potential bioremediation applications (Zhou et al., 2018).

  • Dominant Lethal Effects in Mice : Research on cycloheptylamine's metabolite, cyclohexylamine sulfate, found no indication of mutagenic action in mice, contributing to the understanding of its genetic impact (Lorke & Machemer, 1974).

Safety And Hazards

Cycloheptylamine is flammable and can cause severe skin burns and eye damage . It is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Future Directions

Relevant Papers

The paper “Kinetic study on electrochemical oxidation of catechols in the presence of cycloheptylamine and aniline: Experiments and digital simulation” provides a mechanistic insight into the reaction of o-benzoquinones derived by the oxidation of various catechols with cycloheptylamine . Another paper discusses the efficacy of Cycloheptylamine derivatives in treating type 2 diabetes in rats .

properties

IUPAC Name

cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVVUHQULXCUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063899
Record name Cycloheptanamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cycloheptylamine

CAS RN

5452-35-7
Record name Cycloheptylamine
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Record name Cycloheptylamine
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Record name Cycloheptylamine
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Record name Cycloheptanamine
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Record name Cycloheptanamine
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Record name Cycloheptylamine
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Record name CYCLOHEPTANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
551
Citations
M Freifelder, WD Smart, GR Stone - The Journal of Organic …, 1962 - ACS Publications
Method A.—A solution of 101.5 g.(0.905 mole) of cyclo-heptanone, 4 100 cc. of ethyl alcohol and 100 cc. of liquid ammonia was placed in a 1-1. rocker bomb. Raney nickel (20.0 g.) was …
Number of citations: 17 pubs.acs.org
D Nematollahi, F Ghasemi, S Khazalpour… - Journal of Chemical …, 2016 - Springer
Oxidative coupling reaction of some catechols has been studied by cyclic voltammetry at the glassy carbon electrode in different experimental conditions. The electrogenerated o-…
Number of citations: 10 link.springer.com
JP Bradford, R Faggiani, CJL Lock - Acta Crystallographica Section …, 1981 - scripts.iucr.org
… The crystal was prepared by the method supposed to give cis-dichlorobis (cycloheptylamine)-platinum (II)(Braddock, Connors, Jones, Khokhar, Melzack & Tobe, 1975; Connors, Jones, …
Number of citations: 10 scripts.iucr.org
J Janlamool, S Khaubunsongserm… - Iranian Polymer Journal, 2017 - Springer
The following study focuses on the reduction of the required amounts of MAO after the addition of Ti into the prepared spherical silica particle (SSP) to obtain TiSSP as a support of the …
Number of citations: 1 link.springer.com
J Dabrowska, D Jermakowicz-Bartkowiak - 2008 - osti.gov
… Resins were prepared by exchange of chlorine atoms by cyclohexylamine, hexamethyleneimine and cycloheptylamine. The synthetic route to amino functional resins can be described …
Number of citations: 7 www.osti.gov
D Nematollahi, F Ghasemi, S Khazalpour - 2014 - sid.ir
A VAST NUMBER OF QUINONES WITH GREAT STRUCTURAL DIVERGENCE ARE PROVIDED BY NATURE AND PLAY A MAJOR ROLE IN THE REDOX ELECTRON-TRANSPORT …
Number of citations: 2 www.sid.ir
TA SHARIF, M TAVANGAR, S GHOLIBEIKIAN… - sid.ir
A VAST NUMBER OF QUINONES WITH GREAT STRUCTURAL DIVERGENCE ARE PROVIDED BY NATURE AND PLAY A MAJOR ROLE IN THE REDOX ELECTRON-TRANSPORT …
Number of citations: 0 www.sid.ir
Z KantarcI, K Ziya Gümüş, H Özişik - Journal of inclusion phenomena and …, 2005 - Springer
… Co(cycloheptylamine)2Ni(CN)4 host complex has been … The vibrational assignment of the cycloheptylamine in various phases (… The structure of the Co(cycloheptylamine)2Ni(CN)4 host …
Number of citations: 9 link.springer.com
F Gado, C Arena, C La Fauci, I Reynoso-Moreno… - Bioorganic …, 2020 - Elsevier
… Exposure of these compounds to cycloheptylamine at 150 C in a microwave reactor for 30 min, led to carboxamide derivatives 7 and 8 respectively, that were subjected to a N-alkylation …
Number of citations: 10 www.sciencedirect.com
I Casals, M Reixach, J Amat, M Fuentes… - … of Chromatography A, 1996 - Elsevier
… other hand, the cycloheptylamine concentration remained constant: 6 mg/l at each point. To this end, a large amount of 6 ppm aqueous cycloheptylamine had been previously prepared …
Number of citations: 52 www.sciencedirect.com

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